![molecular formula C10H13ClF3N B1352146 1-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride CAS No. 882-00-8](/img/structure/B1352146.png)
1-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride
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Overview
Description
“1-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 84580-05-2 . It has a molecular weight of 239.67 . The IUPAC name for this compound is (S)-1- (4- (trifluoromethyl)phenyl)propan-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F3N.ClH/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H/t7-;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride: Scientific Research Applications:
Pharmaceutical Research
This compound is used in the development of medications such as ubrogepant , which is a drug used for acute migraine treatment . It acts as a CGRP receptor antagonist, targeting the meningeal blood vessels and dura which are pain-sensitive areas innervated by peripheral sensory trigeminal nerves .
Chemical Synthesis
It serves as an intermediate in the synthesis of various organic compounds. Its trifluoromethyl group is particularly valuable in medicinal chemistry due to its ability to modulate the biological activity of molecules .
Material Science
Researchers utilize this compound in material science for the development of new materials with potential applications in various industries, including electronics and coatings .
Analytical Chemistry
In analytical chemistry, it’s used as a reference compound for calibration and testing of analytical instruments due to its well-defined properties .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride is the serotonin reuptake pump . This compound binds to the pump, inhibiting the uptake of serotonin .
Mode of Action
Upon binding to the serotonin reuptake pump, the compound inhibits the uptake of serotonin and promotes its release . This results in increased levels of serotonin in the synaptic cleft, leading to greater activation of serotonin receptors .
Biochemical Pathways
The increased activation of serotonin receptors enhances serotonergic transmission in the centers of feeding behavior located in the hypothalamus . This suppresses the appetite for carbohydrates .
Result of Action
The molecular and cellular effects of the compound’s action involve the enhancement of serotonergic transmission in the hypothalamus . This leads to a decrease in the appetite for carbohydrates .
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZJORFGDAWXSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride | |
CAS RN |
882-00-8 |
Source
|
Record name | P 1727 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanamine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53642 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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